Cas no 54435-88-0 (3-sulfanylbenzonitrile)

3-sulfanylbenzonitrile structure
3-sulfanylbenzonitrile structure
Product Name:3-sulfanylbenzonitrile
CAS番号:54435-88-0
MF:C7H5NS
メガワット:135.186300039291
CID:2619871
PubChem ID:14795334
Update Time:2025-11-01

3-sulfanylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 3-sulfanylbenzonitrile
    • 3-Mercaptobenzonitrile
    • SCHEMBL178623
    • 3-cyanothiophenol
    • DTXSID70564149
    • DTXCID50514925
    • QXUOTIAFDYTLHW-UHFFFAOYSA-N
    • CS-0230144
    • 54435-88-0
    • EN300-102479
    • 870-799-6
    • 3-Mercapto-benzonitrile
    • 3-Cyanobenzenethiol
    • インチ: 1S/C7H5NS/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
    • InChIKey: QXUOTIAFDYTLHW-UHFFFAOYSA-N
    • ほほえんだ: SC1C=CC=C(C#N)C=1

計算された属性

  • せいみつぶんしりょう: 135.01427034Da
  • どういたいしつりょう: 135.01427034Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 24.8Ų

3-sulfanylbenzonitrile セキュリティ情報

3-sulfanylbenzonitrile 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B536608-10mg
3-sulfanylbenzonitrile
54435-88-0
10mg
$ 50.00 2022-04-02
TRC
B536608-50mg
3-sulfanylbenzonitrile
54435-88-0
50mg
$ 210.00 2022-04-02
TRC
B536608-100mg
3-sulfanylbenzonitrile
54435-88-0
100mg
$ 320.00 2022-04-02
Enamine
EN300-102479-0.05g
3-sulfanylbenzonitrile
54435-88-0 95%
0.05g
$218.0 2023-10-28
Enamine
EN300-102479-0.1g
3-sulfanylbenzonitrile
54435-88-0 95%
0.1g
$326.0 2023-10-28
Enamine
EN300-102479-0.25g
3-sulfanylbenzonitrile
54435-88-0 95%
0.25g
$466.0 2023-10-28
Enamine
EN300-102479-0.5g
3-sulfanylbenzonitrile
54435-88-0 95%
0.5g
$735.0 2023-10-28
Enamine
EN300-102479-1.0g
3-sulfanylbenzonitrile
54435-88-0 95%
1g
$943.0 2023-06-10
Enamine
EN300-102479-2.5g
3-sulfanylbenzonitrile
54435-88-0 95%
2.5g
$1848.0 2023-10-28
Enamine
EN300-102479-5.0g
3-sulfanylbenzonitrile
54435-88-0 95%
5g
$2732.0 2023-06-10

3-sulfanylbenzonitrileに関する追加情報

3-Sulfanylbenzonitrile (CAS No. 54435-88-0): A Versatile Compound in Pharmaceutical Research

3-Sulfanylbenzonitrile, with the chemical formula C7H5NS, is a critical compound in the field of drug chemistry and biological activity studies. Its unique molecular structure, characterized by a benzonitrile ring fused with a thiol group, has attracted significant attention from researchers due to its potential applications in targeted drug development and biological function modulation. The CAS No. 54435-88-0 identifier ensures precise identification of this compound in scientific literature and industrial applications.

Recent advances in computational chemistry and structural biology have revealed that the 3-sulfanylbenzonitrile scaffold exhibits remarkable binding affinity for specific protein targets. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound demonstrates selective inhibition of kinase enzymes involved in cell proliferation pathways. This finding highlights its potential as a lead compound for anti-cancer drug development.

The molecular structure of 3-sulfanylbenzonitrile consists of a benzene ring with a nitrile group (-C≡N) at the 1-position and a sulfur atom bonded to the 3-position. This functional group arrangement allows for versatile chemical modifications, enabling the creation of derivatives with enhanced pharmacological properties. The thiol group (-SH) contributes to the compound's reactivity and interactions with biological macromolecules.

Current research trends in drug discovery emphasize the importance of structure-activity relationship (SAR) analysis for compounds like 3-sulfanylbenzonitrile. A 2024 paper in ACS Chemical Biology reported that modifications to the benzonitrile ring significantly influence the selectivity and <

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